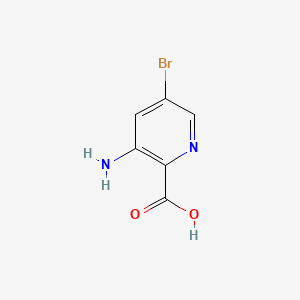

3-Amino-5-bromopyridine-2-carboxylic acid

Description

BenchChem offers high-quality 3-Amino-5-bromopyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-bromopyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-5-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXIHPZAIYKHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678395 | |

| Record name | 3-Amino-5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870997-85-6 | |

| Record name | 3-Amino-5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-bromopyridine-2-carboxylic acid: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-bromopyridine-2-carboxylic acid is a substituted pyridine derivative that has garnered significant interest in medicinal chemistry, primarily as a key building block in the synthesis of complex pharmaceutical agents. Its unique structural features, including a carboxylic acid, an amino group, and a bromine atom on a pyridine ring, provide multiple reaction sites for chemical modification. This guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, a detailed synthesis protocol, and its notable application as a crucial intermediate in the development of macrocyclic glucagon-like peptide-1 (GLP-1) receptor agonists, a class of drugs with major implications for the treatment of type 2 diabetes and obesity.

Chemical Structure and Properties

3-Amino-5-bromopyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C₆H₅BrN₂O₂.[1] Its structure is characterized by a pyridine ring substituted with an amino group at the 3-position, a bromine atom at the 5-position, and a carboxylic acid group at the 2-position.

Table 1: Physicochemical Properties of 3-Amino-5-bromopyridine-2-carboxylic acid

| Property | Value | Reference(s) |

| IUPAC Name | 3-amino-5-bromo-2-pyridinecarboxylic acid | [2] |

| CAS Number | 870997-85-6 | [2] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [2] |

| Appearance | Light yellow solid | [3] |

| Melting Point | >170 °C (decomposes) | [3] |

| Storage | Keep in a dark place, inert atmosphere, room temperature |

Table 2: Spectroscopic Data of 3-Amino-5-bromopyridine-2-carboxylic acid

| Spectrum | Data | Reference(s) |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.65 (d, J=2.1 Hz, 1H), 7.20 (d, J=2.1 Hz, 1H), 7.01-7.16 (br s, 2H) | [3] |

| LC-MS (ESI) | Calculated: 215.9; Measured: 217.0 [M+H]⁺ | [3] |

| ¹³C NMR | Data not explicitly found in searches, but would be a valuable addition for full characterization. | |

| IR | Data not explicitly found in searches, but would be a valuable addition for full characterization. |

Synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid

A common synthetic route to 3-Amino-5-bromopyridine-2-carboxylic acid involves the hydrolysis of its corresponding amide precursor, 3-amino-5-bromopyridine-2-carboxamide.

Experimental Protocol: Synthesis from 3-amino-5-bromopyridine-2-carboxamide[3]

Materials:

-

3-amino-5-bromopyridine-2-carboxamide

-

Aqueous sodium hydroxide (NaOH) solution

-

2N Hydrochloric acid (HCl)

-

Water (H₂O)

-

Round bottom flask (100 mL)

-

Reflux condenser

-

Distillation apparatus

-

Filtration apparatus

Procedure:

-

To a 100 mL round bottom flask, add 3-amino-5-bromopyridine-2-carboxamide (1.05 g, 4.9 mmol) and an aqueous sodium hydroxide solution (0.98 g of NaOH dissolved in 10 mL of water, 24.5 mmol).

-

Heat the reaction mixture to reflux temperature and stir for 5 hours.

-

After the reaction is complete, remove the volatile components by distillation under reduced pressure to obtain a residue.

-

Cool the residue to 0 °C and neutralize it with 2N HCl to a pH of 7.0. A precipitate will form.

-

Collect the precipitate by filtration and dry it to yield 3-amino-5-bromopyridine-2-carboxylic acid as a light yellow solid.

Yield: Approximately 1 g (95%).

Applications in Drug Development: A Key Intermediate for GLP-1 Receptor Agonists

3-Amino-5-bromopyridine-2-carboxylic acid serves as a critical building block in the synthesis of macrocyclic glucagon-like peptide-1 (GLP-1) receptor agonists.[3] GLP-1 receptor agonists are an important class of therapeutic agents for the management of type 2 diabetes and obesity. They mimic the action of the endogenous incretin hormone GLP-1, which enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.

The structural features of 3-amino-5-bromopyridine-2-carboxylic acid allow for its incorporation into larger, complex molecules. The carboxylic acid group is readily available for amide bond formation, a common reaction in peptide and small molecule drug synthesis.[4] The amino group can be functionalized or may play a role in the final molecule's biological activity. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents to modulate the pharmacological properties of the final compound.

Experimental Workflow: General Application in Amide Coupling Reactions

The carboxylic acid moiety of 3-amino-5-bromopyridine-2-carboxylic acid can be activated and coupled with a primary or secondary amine to form an amide bond. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

While specific, detailed protocols for the synthesis of a named GLP-1 receptor agonist starting from 3-amino-5-bromopyridine-2-carboxylic acid were not found in the public literature searches, its utility is clearly stated.[3] The general principles of peptide synthesis and fragment condensation, often employed in the manufacture of GLP-1 analogues, would be applicable.[5]

Signaling Pathways and Biological Activity

The derivatives of 3-amino-5-bromopyridine-2-carboxylic acid, particularly the macrocyclic GLP-1 receptor agonists, exert their biological effects by activating the GLP-1 receptor. The GLP-1 receptor is a G-protein coupled receptor (GPCR) found on pancreatic beta cells, neurons, and other cell types.

Activation of the GLP-1 receptor initiates a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), culminating in enhanced glucose-dependent insulin secretion.

Conclusion

3-Amino-5-bromopyridine-2-carboxylic acid is a valuable and versatile building block for medicinal chemists and drug development professionals. Its trifunctional nature allows for the strategic and diverse synthesis of complex molecules. The established role of this compound as a key intermediate in the synthesis of macrocyclic GLP-1 receptor agonists highlights its importance in the development of therapeutics for metabolic diseases. Further research into the synthesis and biological evaluation of novel derivatives of 3-amino-5-bromopyridine-2-carboxylic acid holds promise for the discovery of new and improved therapeutic agents.

References

- 1. echemi.com [echemi.com]

- 2. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-amino-5-bromopyridine-2-carboxylic acid | 870997-85-6 [chemicalbook.com]

- 4. hepatochem.com [hepatochem.com]

- 5. WO2020074583A1 - Process for the manufacture of glp-1 analogues - Google Patents [patents.google.com]

Molecular formula and weight of 3-Amino-5-bromopyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds.

Core Chemical Data

The fundamental quantitative data for 3-Amino-5-bromopyridine-2-carboxylic acid is summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C6H5BrN2O2 | [1][2] |

| Molecular Weight | 217.02 g/mol | [1] |

| Exact Mass | 215.95344 Da | [1][2] |

| IUPAC Name | 3-amino-5-bromopyridine-2-carboxylic acid | [1] |

| CAS Number | 870997-85-6 | [1][2] |

Synthesis Protocol

A common method for the synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid involves the hydrolysis of 3-amino-5-bromo-pyridine-2-carboxylic acid amide. The following protocol is a detailed methodology for this key reaction.

Objective: To synthesize 3-Amino-5-bromopyridine-2-carboxylic acid.

Materials:

-

3-amino-5-bromo-pyridine-2-carboxylic acid amide (1.05 g, 0.0049 mol)

-

Aqueous sodium hydroxide solution (0.98 g in 10 mL water, 0.0245 mol)

-

2N Hydrochloric Acid (HCl)

-

100 mL round bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Drying oven

Procedure:

-

To a 100 mL round bottom flask, add 3-amino-5-bromo-pyridine-2-carboxylic acid amide (1.05 g) and the aqueous sodium hydroxide solution.[2]

-

The reaction mixture is then stirred at reflux temperature for a duration of 5 hours.[2][3]

-

Following the reflux, the volatile components are evaporated under reduced pressure to yield a residue.[2][3]

-

The resulting residue is neutralized to a pH of 7.0 by the addition of 2N HCl at a temperature of 0°C. This will cause the product to precipitate out of the solution.[2][3]

-

The precipitate is then collected via filtration.

-

The filtered solid is dried to obtain the final product, 3-Amino-5-bromopyridine-2-carboxylic acid, which typically appears as a light yellow solid.[2][3]

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid.

Applications in Drug Development

3-Amino-5-bromopyridine-2-carboxylic acid serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. Notably, it is utilized in the preparation of macrocyclic glucagon-like peptide 1 (GLP-1) receptor agonists, which are a class of drugs used in the treatment of type 2 diabetes and obesity.[3] Its structural features allow for further chemical modifications, making it a versatile intermediate in the design and development of novel pharmaceutical agents.

References

A Comprehensive Technical Guide to 3-Amino-5-bromopyridine-2-carboxylic acid: Properties, Synthesis, and Application in Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of 3-Amino-5-bromopyridine-2-carboxylic acid, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, physicochemical properties, synthesis protocols, and its significant role as a precursor in the synthesis of advanced therapeutic agents, with a special focus on the oral GLP-1 receptor agonist, Danuglipron.

Chemical Identity and Synonyms

The compound with the formal IUPAC name 3-Amino-5-bromopyridine-2-carboxylic acid is a substituted pyridine derivative. It is also known by several synonyms, which are often used interchangeably in scientific literature and commercial listings.

| Identifier | Value |

| IUPAC Name | 3-Amino-5-bromopyridine-2-carboxylic acid |

| CAS Number | 870997-85-6 |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Synonyms | 3-Amino-5-bromopicolinic acid, 3-Amino-5-bromo-2-pyridinecarboxylic acid |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Amino-5-bromopyridine-2-carboxylic acid is essential for its application in chemical synthesis and drug design. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 217.02 g/mol | PubChem |

| Exact Mass | 215.95344 Da | PubChem |

| Melting Point | >170°C (decomposes) | ChemicalBook[1] |

| Boiling Point (Predicted) | 399.0 ± 42.0 °C at 760 mmHg | ECHEMI[2] |

| Density (Predicted) | 1.9 ± 0.1 g/cm³ | ECHEMI[2] |

| pKa (Predicted) | Acidic: 1.8, Basic: -1.5 | |

| LogP (Predicted) | 1.3 | PubChem |

| Topological Polar Surface Area | 76.2 Ų | PubChem |

Synthesis Protocol

A common and efficient method for the synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid involves the hydrolysis of its corresponding amide precursor, 3-Amino-5-bromopyridine-2-carboxamide.

Experimental Protocol: Hydrolysis of 3-Amino-5-bromopyridine-2-carboxamide [1]

-

Materials:

-

3-Amino-5-bromopyridine-2-carboxamide (1.05 g, 4.9 mmol)

-

Sodium hydroxide (0.98 g)

-

Deionized water (10 mL)

-

2N Hydrochloric acid

-

-

Procedure:

-

To a 100 mL round-bottom flask, add 3-Amino-5-bromopyridine-2-carboxamide (1.05 g, 4.9 mmol) and a solution of sodium hydroxide (0.98 g) dissolved in 10 mL of deionized water.

-

Heat the reaction mixture to reflux and maintain stirring for 5 hours.

-

Upon completion of the reaction, remove the volatile components by distillation under reduced pressure.

-

Cool the resulting residue to 0°C and neutralize to a pH of 7.0 with 2N hydrochloric acid to induce precipitation.

-

Collect the precipitate by filtration.

-

Dry the collected solid to yield 3-Amino-5-bromopyridine-2-carboxylic acid as a light yellow solid (1 g, 95% yield).

-

Application in the Synthesis of Danuglipron (a GLP-1 Receptor Agonist)

3-Amino-5-bromopyridine-2-carboxylic acid is a critical intermediate in the synthesis of Danuglipron (PF-06882961), a potent, orally bioavailable small-molecule agonist of the glucagon-like peptide-1 (GLP-1) receptor.[1][2][3] GLP-1 receptor agonists are a significant class of therapeutics for the management of type 2 diabetes and obesity.

The synthesis of Danuglipron involves the coupling of three key fragments, one of which is derived from 3-Amino-5-bromopyridine-2-carboxylic acid. The pyridine core of this intermediate forms a central part of the final Danuglipron molecule.

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor by an agonist like Danuglipron initiates a cascade of intracellular events that lead to its therapeutic effects. The simplified signaling pathway is depicted below.

Biological Activity of Danuglipron

Danuglipron has been shown to be a potent agonist of the GLP-1 receptor, stimulating the production of cyclic adenosine monophosphate (cAMP) with nanomolar efficacy. The following table summarizes the reported in vitro activity of Danuglipron.

| Assay | Cell Line | Parameter | Value |

| cAMP Accumulation | CHO-K1 expressing human GLP-1R | EC₅₀ | 0.60 ± 0.2 nM |

Experimental Protocol: cAMP Accumulation Assay

The following is a representative protocol for determining the potency of a GLP-1 receptor agonist.

-

Objective: To measure the half-maximal effective concentration (EC₅₀) of Danuglipron in stimulating cAMP production in cells expressing the human GLP-1 receptor.

-

Materials:

-

CHO-K1 cells stably expressing the human GLP-1 receptor.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).

-

3-isobutyl-1-methylxanthine (IBMX).

-

Danuglipron (or other test compounds).

-

cAMP detection kit (e.g., HTRF-based or similar).

-

-

Procedure:

-

Plate the CHO-K1-hGLP-1R cells in a suitable microplate and incubate overnight.

-

On the day of the assay, remove the culture medium and replace it with assay buffer containing IBMX to inhibit phosphodiesterase activity.

-

Prepare serial dilutions of Danuglipron in assay buffer.

-

Add the diluted compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the Danuglipron concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

Conclusion

3-Amino-5-bromopyridine-2-carboxylic acid is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility is highlighted by its role in the production of Danuglipron, a promising oral therapeutic for type 2 diabetes and obesity. The information provided in this guide serves as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics.

Logical Workflow for the Application of 3-Amino-5-bromopyridine-2-carboxylic acid in Drug Discovery

The following diagram illustrates the logical progression from the starting material to the evaluation of a final drug candidate.

References

- 1. Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate - American Chemical Society [acs.digitellinc.com]

- 2. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

An In-depth Technical Guide to 3-amino-5-bromopicolinic Acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-5-bromopicolinic acid, a substituted pyridine derivative, has emerged as a critical chemical intermediate in the synthesis of complex pharmaceutical compounds. Its unique structural features, comprising a pyridine ring functionalized with an amino group, a bromine atom, and a carboxylic acid, offer a versatile platform for diverse chemical modifications. This guide provides a comprehensive overview of its synthesis, chemical properties, and its significant role as a building block in the development of novel therapeutics, particularly in the realm of metabolic diseases.

Chemical Properties and Data

3-amino-5-bromopicolinic acid is a solid at room temperature with the chemical formula C₆H₅BrN₂O₂ and a molecular weight of approximately 217.02 g/mol [1][2]. Its structure lends itself to a variety of chemical reactions, making it a valuable synthon in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 217.02 g/mol | [1][2] |

| CAS Number | 870997-85-6 | [1][2] |

| Synonyms | 3-Amino-5-bromopyridine-2-carboxylic acid | [1][2] |

| Appearance | Solid | - |

| pKa (Predicted) | 0.30±0.10 | - |

| Solubility | While experimental data for the target molecule is limited, the parent compound, picolinic acid, is soluble in water and polar organic solvents. The solubility of 3-amino-5-bromopicolinic acid is expected to be influenced by the presence of the amino and bromo substituents. | - |

Spectroscopic Data:

Synthesis of 3-amino-5-bromopicolinic Acid

The synthesis of 3-amino-5-bromopicolinic acid can be achieved through various synthetic routes. A common strategy involves the functionalization of a pre-existing pyridine core.

Synthesis from 3-amino-5-bromopyridine:

A plausible and efficient method for the synthesis of 3-amino-5-bromopicolinic acid involves the direct carboxylation of 3-amino-5-bromopyridine. This transformation can be achieved through a variety of methods, including:

-

Grignard Reaction: Formation of a Grignard reagent from 3-amino-5-bromopyridine followed by quenching with carbon dioxide.

-

Directed Ortho-metalation: Using a directed metalation group to introduce a carboxylic acid at the 2-position.

Alternative Synthetic Approaches:

Other synthetic strategies may involve the construction of the substituted pyridine ring from acyclic precursors or the manipulation of functional groups on a more complex pyridine derivative.

Workflow for a Potential Synthesis Route:

Application as a Chemical Intermediate

The strategic placement of the amino, bromo, and carboxylic acid functionalities on the pyridine ring makes 3-amino-5-bromopicolinic acid a highly versatile intermediate for the construction of complex molecules, particularly through cross-coupling reactions.

Suzuki-Miyaura Coupling

The bromine atom at the 5-position serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This reaction is instrumental in introducing aryl or heteroaryl substituents at this position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add 3-amino-5-bromopicolinic acid (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture, and perform an aqueous work-up followed by extraction with an organic solvent.

-

Purification: Purify the crude product by column chromatography to obtain the desired coupled product.

Logical Workflow for Suzuki-Miyaura Coupling:

Buchwald-Hartwig Amination

The bromine atom can also participate in Buchwald-Hartwig amination reactions, allowing for the formation of carbon-nitrogen bonds. This reaction is crucial for introducing a wide range of amino groups at the 5-position.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 3-amino-5-bromopicolinic acid (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOt-Bu or Cs₂CO₃).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress.

-

Work-up: After completion, cool the reaction, quench with water or an aqueous ammonium chloride solution, and extract the product with an organic solvent.

-

Purification: Purify the crude product via column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination:

Role in Drug Development: Targeting the GLP-1 Receptor

A significant application of 3-amino-5-bromopicolinic acid is in the synthesis of small molecule glucagon-like peptide-1 receptor (GLP-1R) agonists. GLP-1R is a key target in the treatment of type 2 diabetes and obesity.

GLP-1 Receptor Signaling Pathway:

The activation of the GLP-1R, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events that lead to beneficial metabolic effects.

-

Ligand Binding: A GLP-1R agonist binds to the receptor on the surface of pancreatic β-cells.

-

G-Protein Activation: This binding activates the associated Gs alpha subunit of the G protein.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

-

PKA and Epac2 Activation: Increased cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).

-

Insulin Exocytosis: PKA and Epac2 signaling pathways converge to promote the exocytosis of insulin-containing granules from the β-cell, but only in the presence of elevated blood glucose levels.

Signaling Pathway Diagram:

The picolinic acid moiety, often modified through its carboxylic acid and the functionalities introduced via the amino and bromo groups, plays a crucial role in the binding affinity and pharmacokinetic properties of the resulting GLP-1R agonists. The ability to fine-tune the structure using 3-amino-5-bromopicolinic acid as a scaffold allows for the optimization of drug candidates with improved potency, selectivity, and duration of action.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-amino-5-bromopicolinic acid is a highly valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development. Its trifunctional nature allows for the strategic and efficient construction of complex molecular architectures through a variety of chemical transformations. Its role in the synthesis of potent GLP-1 receptor agonists highlights its importance in the ongoing efforts to develop novel treatments for metabolic diseases. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists working at the forefront of modern drug discovery.

References

- 1. labsolu.ca [labsolu.ca]

- 2. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 5. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. fishersci.fr [fishersci.fr]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Unexplored Therapeutic Potential of 3-Amino-5-bromopyridine-2-carboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Among the vast array of pyridine derivatives, 3-Amino-5-bromopyridine-2-carboxylic acid and its analogues represent a class of compounds with significant, yet largely untapped, potential for biological activity. This technical guide consolidates the available, albeit limited, data on the biological activities of derivatives containing the aminopyridine core, with a focus on anticancer and antimicrobial applications. Due to the nascent stage of research on this specific chemical entity, this document draws upon data from structurally related compounds to infer potential therapeutic avenues and provides detailed experimental protocols to guide future investigations. The aim is to furnish researchers and drug development professionals with a foundational resource to stimulate and direct further exploration into this promising class of molecules.

Introduction

Pyridine and its derivatives are heterocyclic compounds that are integral to a multitude of biological processes and are key components in a wide range of pharmaceuticals. The strategic placement of functional groups, such as amino and carboxylic acid moieties, on the pyridine ring can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. The subject of this guide, 3-Amino-5-bromopyridine-2-carboxylic acid, possesses a unique substitution pattern that suggests a high potential for diverse biological activities. The presence of the amino group can act as a key hydrogen bond donor/acceptor, the carboxylic acid can engage in ionic interactions or serve as a handle for derivatization, and the bromo substituent can modulate lipophilicity and potentially engage in halogen bonding.

While direct studies on the biological activity of 3-Amino-5-bromopyridine-2-carboxylic acid and its simple derivatives are scarce in publicly available literature, research on analogous aminopyridine and pyridine carboxamide structures has revealed promising anticancer, antimicrobial, and enzyme-inhibitory properties. This guide will synthesize these findings to provide a comprehensive overview of the potential of this compound class.

Biological Activities of Structurally Related Derivatives

The biological potential of 3-Amino-5-bromopyridine-2-carboxylic acid derivatives can be inferred from studies on compounds sharing the aminopyridine or pyridine carboxamide core. The following sections summarize the quantitative data from these related studies.

Anticancer Activity

Derivatives of aminopyridine and pyridine carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines. The data suggests that these scaffolds can be elaborated to produce potent anticancer agents.

Table 1: Anticancer Activity of Pyridine and Aminopyridine Derivatives

| Compound Class | Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| 3-Aminopyridine Thiosemicarbazones | 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia | T/C value of 246% at 40 mg/kg | [1] |

| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia | T/C value of 255% at 10 mg/kg | [1] | |

| 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives | Compound 7c | MCF-7 (Breast) | 1.73 ± 0.27 µg/mL | [2] |

| 5-(Alkylamino)pyridine-2-carboxaldehyde thiosemicarbazones | 5-(methylamino) derivative | L1210 leukemia | 1.3 µM (CDP reductase inhibition) | [3] |

| 5-(ethylamino) derivative | L1210 leukemia | 1.0 µM (CDP reductase inhibition) | [3] | |

| 5-(allylamino) derivative | L1210 leukemia | 1.4 µM (CDP reductase inhibition) | [3] |

Note: T/C value represents the ratio of the median tumor weight of the treated group to the median tumor weight of the control group, expressed as a percentage. A T/C value of ≤ 42% is considered significant antitumor activity.

Antimicrobial Activity

The aminopyridine scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Aminopyridine Derivatives

| Compound Class | Derivative | Microorganism | Activity (MIC) | Reference |

| 2-Aminopyridine Derivatives | Compound 2c | Staphylococcus aureus | 0.039 ± 0.000 µg/mL | [4][5] |

| Compound 2c | Bacillus subtilis | 0.039 ± 0.000 µg/mL | [4][5] | |

| 3-Aminopyridine Transition Metal Complexes | MnBr2 (1:6 complex) | Staphylococcus aureus | High activity | [6] |

| CuCl2 (1:6 complex) | Staphylococcus aureus | High activity | [6] |

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by 3-Amino-5-bromopyridine-2-carboxylic acid derivatives are yet to be elucidated, studies on related aminopyridine compounds provide valuable clues. Two potential pathways are highlighted below.

Phosphoinositide-Specific Phospholipase C (PI-PLC) Inhibition

Some thieno[2,3-b]pyridines, which contain an amino group attached to a pyridine ring system, are proposed to exert their antiproliferative effects by interfering with phospholipid metabolism through the inhibition of PI-PLC. This enzyme plays a crucial role in signal transduction by hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

P2X7 Receptor Pathway Modulation

4-Aminopyridine has been shown to induce apoptosis in human acute myeloid leukemia cells by increasing intracellular calcium concentration ([Ca2+]i) through the P2X7 receptor pathway. The P2X7 receptor is an ATP-gated ion channel, and its activation can trigger a cascade of events leading to apoptosis.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the biological evaluation of 3-Amino-5-bromopyridine-2-carboxylic acid derivatives.

Synthesis of 3-Amino-5-bromopyridine-2-carboxylic Acid Derivatives

A general workflow for the synthesis of derivatives is presented below. This can be adapted for the synthesis of amides, esters, and other analogues.

Protocol for Amide Synthesis:

-

To a solution of 3-Amino-5-bromopyridine-2-carboxylic acid (1 equivalent) in an appropriate aprotic solvent (e.g., DMF, DCM), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and a base like triethylamine (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.

-

Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include positive (microbe without compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][5]

Phosphoinositide-Specific Phospholipase C (PI-PLC) Inhibition Assay

This assay measures the inhibition of PI-PLC activity, which can be monitored by the release of a fluorescent or radioactive product.

Protocol (using a fluorescent substrate):

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM KCl, 2 mM CaCl2, 1 mM DTT).

-

Add the PI-PLC enzyme to the buffer.

-

Add the test compound at various concentrations and incubate for a short period.

-

Initiate the reaction by adding a fluorescently labeled PIP2 substrate (e.g., NBD-PIP2).

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the initial reaction rates and determine the IC50 value for the inhibitor.[7][8][9][10][11]

Conclusion and Future Directions

The 3-Amino-5-bromopyridine-2-carboxylic acid scaffold holds considerable promise for the development of novel therapeutic agents. While direct biological data for this specific compound and its simple derivatives is currently lacking, the significant anticancer and antimicrobial activities observed in structurally related aminopyridine and pyridine carboxamide compounds strongly warrant further investigation. The experimental protocols and potential signaling pathways detailed in this guide provide a solid framework for initiating such research.

Future efforts should focus on:

-

Synthesis and screening of a focused library of 3-Amino-5-bromopyridine-2-carboxylic acid amides and esters to establish structure-activity relationships.

-

Broad biological screening to explore a wider range of therapeutic areas beyond cancer and infectious diseases.

-

Mechanism of action studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

The exploration of this chemical space could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

- 1. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes [scirp.org]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Phosphatidylinositol-specific phospholipase C (PI-PLC) treatment of glycosylphosphatidylinositol (GPI)-anchored proteins on the cell surface of intact cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Research Applications of 3-Amino-5-bromopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopyridine-2-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a bromine atom, and a carboxylic acid on a pyridine ring, provides multiple reactive sites for diverse chemical modifications. This strategic arrangement makes it an attractive scaffold for the synthesis of complex molecules with significant biological activities. This in-depth technical guide explores the core research applications of 3-amino-5-bromopyridine-2-carboxylic acid, focusing on its pivotal role in the development of targeted cancer therapies and treatments for metabolic disorders. We will delve into its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, macrocyclic glucagon-like peptide-1 (GLP-1) receptor agonists, and thieno[2,3-b]pyridine derivatives with potent anti-proliferative properties. This guide provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of compounds derived from this versatile scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and synthetic workflows.

Core Applications and Synthetic Strategies

The strategic positioning of reactive functional groups on the 3-amino-5-bromopyridine-2-carboxylic acid core allows for its elaboration into a variety of complex molecular architectures. Key applications include:

-

PARP Inhibitors: Serving as a crucial intermediate in the synthesis of the clinically approved PARP inhibitor, Niraparib.

-

GLP-1 Receptor Agonists: Utilized in the preparation of macrocyclic compounds that modulate the GLP-1 receptor, a key target in the treatment of type 2 diabetes and obesity.

-

Thieno[2,3-b]pyridine Derivatives: Employed as a starting material for the synthesis of a class of compounds exhibiting significant anti-proliferative activity against various cancer cell lines.

Application 1: Synthesis of PARP Inhibitors - The Case of Niraparib

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA double-strand breaks (DSBs) during replication, ultimately resulting in cell death through a mechanism known as synthetic lethality.[1][2][3][4]

Niraparib (Zejula®) is a potent and selective inhibitor of PARP-1 and PARP-2 that has been approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[5][6] The synthesis of Niraparib utilizes 3-amino-5-bromopyridine-2-carboxylic acid as a key building block to construct the indazole-7-carboxamide core of the drug.

Quantitative Data: PARP Inhibition by Niraparib

| Compound | Target | IC50 (nM) | Cell-based Assay (EC50, nM) | Reference |

| Niraparib | PARP-1 | 3.8 | 4 | [5][7] |

| Niraparib | PARP-2 | 2.1 | Not Reported | [5][7] |

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The following diagram illustrates the principle of synthetic lethality exploited by PARP inhibitors in BRCA-deficient cancer cells.

Experimental Workflow: Synthesis of Niraparib Intermediate

The synthesis of Niraparib from 3-amino-5-bromopyridine-2-carboxylic acid involves a multi-step process. A generalized workflow based on patent literature is outlined below.[8][9]

Detailed Experimental Protocol: Synthesis of a Niraparib Precursor

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 3-amino-5-bromopyridine-2-carboxamide

To a solution of 3-amino-5-bromopyridine-2-carboxylic acid (1.0 eq) in thionyl chloride (5.0 eq) is added a catalytic amount of dimethylformamide (DMF). The mixture is heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is then added portion-wise to a cooled (0 °C) solution of aqueous ammonia (25%). The mixture is stirred for 1 hour, and the resulting precipitate is filtered, washed with water, and dried to afford 3-amino-5-bromopyridine-2-carboxamide.

Step 2: Hofmann Rearrangement to 3,5-diaminopyridine

To a solution of sodium hydroxide in water is added bromine dropwise at 0 °C. 3-amino-5-bromopyridine-2-carboxamide (1.0 eq) is then added, and the reaction mixture is heated. After completion, the product is extracted with an organic solvent, dried, and concentrated to yield a precursor for subsequent cyclization reactions.

(Note: The subsequent steps involving diazotization, reduction, cyclization, and coupling are complex and require specialized reagents and conditions as detailed in specific patents.[8][9][10][11] Direct laboratory application should be guided by these primary sources.)

Application 2: Macrocyclic GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis. The GLP-1 receptor (GLP-1R), a G-protein coupled receptor, is a major therapeutic target for type 2 diabetes.[1][2][12] Activation of GLP-1R enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety. 3-Amino-5-bromopyridine-2-carboxylic acid has been utilized as a scaffold in the synthesis of macrocyclic GLP-1 receptor agonists, which aim to provide improved pharmacokinetic profiles compared to linear peptide agonists.

Signaling Pathway: GLP-1 Receptor Activation

The binding of a GLP-1 agonist to its receptor initiates a cascade of intracellular signaling events, primarily through the Gαs/cAMP pathway.

Experimental Workflow: General Strategy for Macrocyclic GLP-1 Agonists

The synthesis of macrocyclic GLP-1 agonists incorporating the 3-amino-5-bromopyridine-2-carboxylic acid moiety typically involves solid-phase peptide synthesis (SPPS) followed by a macrocyclization step.

Detailed Experimental Protocol: A Representative Macrocyclization Precursor Synthesis

This protocol outlines the incorporation of the scaffold into a peptide chain and is for illustrative purposes. Specific peptide sequences and cyclization strategies will vary.

Step 1: Solid-Phase Peptide Synthesis

A linear peptide is assembled on a solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Step 2: Incorporation of the Scaffold

Fmoc-3-amino-5-bromopyridine-2-carboxylic acid is activated using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA and coupled to the N-terminus of the growing peptide chain on the resin.

Step 3: Cleavage and Deprotection

The fully assembled linear peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/water).

Step 4: Macrocyclization

The crude linear peptide is dissolved in a suitable solvent (e.g., DMF) at high dilution to favor intramolecular cyclization. A coupling reagent is added to facilitate the formation of an amide bond between the N-terminal amino group and a C-terminal carboxylic acid or a side-chain functional group, thus forming the macrocycle.

Step 5: Purification

The crude macrocyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Application 3: Thieno[2,3-b]pyridine Derivatives as Anticancer Agents

The thieno[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[13][14][15] 3-Amino-5-bromopyridine-2-carboxylic acid can serve as a precursor for the synthesis of novel thieno[2,3-b]pyridine derivatives. The general synthetic strategy involves the reaction of a pyridine-2-thione derivative, which can be obtained from the starting carboxylic acid, with an α-haloketone or a related electrophile, followed by an intramolecular cyclization.

Quantitative Data: Anti-proliferative Activity of Thieno[2,3-b]pyridine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Series 1 | |||

| Compound 6a | H460 | >100 | [13] |

| Compound 7a | H460 | >100 | [13] |

| Series 2 | |||

| Compound 9a | H460 | 45.3 | [13] |

| Compound 10a | H460 | 38.7 | [13] |

| Cyanopyridone Derivatives | |||

| Compound 5a | MCF-7 | 1.77 | [11] |

| Compound 5a | HepG2 | 2.71 | [11] |

| Compound 5e | MCF-7 | 1.39 | [11] |

| Compound 5e | HepG2 | 10.70 | [11] |

Experimental Workflow: Synthesis of Thieno[2,3-b]pyridines

A general synthetic route to thieno[2,3-b]pyridines starting from a 3-cyanopyridine-2(1H)-thione, which can be derived from 3-amino-5-bromopyridine-2-carboxylic acid, is depicted below.

Detailed Experimental Protocol: Synthesis of a 3-Aminothieno[2,3-b]pyridine-2-carboxamide

This is a general procedure that can be adapted for derivatives of 3-amino-5-bromopyridine-2-carboxylic acid.

Step 1: Synthesis of 5-Bromo-3-cyanopyridine-2(1H)-thione

This intermediate can be prepared from 3-amino-5-bromopyridine-2-carboxylic acid through a series of reactions including conversion to the corresponding amide, dehydration to the nitrile, and subsequent thionation.

Step 2: S-Alkylation

To a solution of 5-bromo-3-cyanopyridine-2(1H)-thione (1.0 eq) in a suitable solvent such as DMF, a base (e.g., potassium carbonate, 1.2 eq) is added. The mixture is stirred for 30 minutes at room temperature. An α-chloroacetamide derivative (1.1 eq) is then added, and the reaction is stirred until completion (monitored by TLC).

Step 3: Intramolecular Cyclization

To the reaction mixture from Step 2, a catalytic amount of a base such as piperidine is added. The mixture is heated to facilitate the Thorpe-Ziegler cyclization. After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the desired 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative.

Conclusion

3-Amino-5-bromopyridine-2-carboxylic acid stands out as a privileged scaffold in modern drug discovery and development. Its utility in the synthesis of the potent PARP inhibitor Niraparib, its potential in the creation of novel macrocyclic GLP-1 receptor agonists, and its role as a precursor to anticancer thieno[2,3-b]pyridine derivatives underscore its significance. The synthetic versatility and the biological importance of the resulting compounds make this molecule a continued focus of research for the development of new therapeutic agents. This guide provides a foundational understanding for researchers looking to leverage the potential of this remarkable chemical entity. Further exploration into the derivatization of this core structure is likely to yield new compounds with enhanced biological activities and novel therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Understanding The GLP-1 Receptor Signaling Pathway [copyright-certificate.byu.edu]

- 7. mdpi.com [mdpi.com]

- 8. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 9. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 10. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 11. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciforum.net [sciforum.net]

The Pivotal Role of 3-Amino-5-bromopyridine-2-carboxylic Acid in the Development of Novel Therapeutics: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopyridine-2-carboxylic acid, a substituted pyridine derivative, has emerged as a crucial building block in medicinal chemistry, particularly in the synthesis of complex heterocyclic scaffolds for drug discovery. Its unique structural features, including the presence of amino, bromo, and carboxylic acid functionalities on a pyridine ring, offer versatile handles for a variety of chemical transformations. This technical guide provides an in-depth review of the synthesis, chemical properties, and, most importantly, the application of this compound in the development of therapeutic agents, with a focus on its role in the creation of macrocyclic glucagon-like peptide-1 (GLP-1) receptor agonists.

Chemical and Physical Properties

3-Amino-5-bromopyridine-2-carboxylic acid is a solid at room temperature with a melting point reported to be above 170°C, at which it decomposes. It is characterized by its molecular formula, C6H5BrN2O2, and a molecular weight of approximately 217.02 g/mol .[1] The presence of both a basic amino group and an acidic carboxylic acid group makes it an amphoteric molecule. The bromine atom at the 5-position provides a site for cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity.

| Property | Value | Reference |

| CAS Number | 870997-85-6 | [1] |

| Molecular Formula | C6H5BrN2O2 | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| Melting Point | >170°C (decomposes) | |

| Appearance | Solid | [2] |

| IUPAC Name | 3-amino-5-bromopyridine-2-carboxylic acid | [1] |

Synthesis of 3-Amino-5-bromopyridine-2-carboxylic Acid

The synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid is typically achieved through the hydrolysis of its corresponding amide precursor, 3-amino-5-bromopyridine-2-carboxamide. Two common laboratory-scale protocols are detailed below.

Experimental Protocol 1: Hydrolysis with Sodium Hydroxide

Objective: To synthesize 3-Amino-5-bromopyridine-2-carboxylic acid via basic hydrolysis of 3-amino-5-bromopyridine-2-carboxamide.

Materials:

-

3-amino-5-bromopyridine-2-carboxamide

-

Aqueous sodium hydroxide (NaOH) solution

-

2N Hydrochloric acid (HCl)

-

Water

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Filtration apparatus

-

pH meter or pH paper

Procedure:

-

To a 100 mL round bottom flask, add 3-amino-5-bromopyridine-2-carboxamide (1.05 g, 4.9 mmol) and an aqueous solution of sodium hydroxide (0.98 g in 10 mL of water, 24.5 mmol).

-

Heat the reaction mixture to reflux temperature and stir for 5 hours.

-

After the reaction is complete, cool the mixture and remove the volatile components under reduced pressure to obtain a residue.

-

Neutralize the residue to a pH of 7.0 by the careful addition of 2N HCl at 0°C. This will cause a precipitate to form.

-

Collect the precipitate by filtration and dry it to obtain 3-amino-5-bromopyridine-2-carboxylic acid as a light yellow solid.

-

The reported yield for this procedure is approximately 95%.

Experimental Protocol 2: Hydrolysis with Concentrated Hydrochloric Acid

Objective: To synthesize 3-Amino-5-bromopyridine-2-carboxylic acid via acidic hydrolysis of 3-amino-5-bromopyridine-2-carboxamide.

Materials:

-

3-amino-5-bromopyridine-2-carboxamide

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Sodium bicarbonate solution

-

Reaction vial or flask

-

Heating block or oil bath

-

Magnetic stirrer

-

Filtration apparatus

-

pH meter or pH paper

Procedure:

-

Dissolve 3-amino-5-bromopyridine-2-carboxamide (216 mg, 1.0 mmol) in concentrated hydrochloric acid (3 mL).

-

Stir the mixture at 100°C for 20 hours.

-

Cool the reaction mixture to 0°C and add water (10 mL).

-

Adjust the pH to 7 with a sodium bicarbonate solution, which will result in the formation of a precipitate.

-

Filter the resulting solid and dry it to obtain the desired product.

-

The reported yield for this method is 55%.

Application in the Synthesis of Macrocyclic GLP-1 Receptor Agonists

A primary application of 3-Amino-5-bromopyridine-2-carboxylic acid is as a key intermediate in the synthesis of macrocyclic peptides that act as glucagon-like peptide-1 (GLP-1) receptor agonists.[3] These agonists are at the forefront of treating type 2 diabetes and obesity due to their ability to regulate blood glucose levels and promote weight loss. The pyridine scaffold of 3-Amino-5-bromopyridine-2-carboxylic acid is incorporated into the macrocyclic structure to provide rigidity and specific interaction points with the GLP-1 receptor.

While specific, publicly available, step-by-step syntheses of marketed drugs from this exact starting material are proprietary, the general synthetic strategy can be inferred from the patent literature. The process involves multiple steps of peptide coupling and cyclization, where the substituted pyridine moiety forms a part of the macrocyclic backbone.

Below is a generalized workflow illustrating the role of 3-Amino-5-bromopyridine-2-carboxylic acid in the synthesis of a hypothetical macrocyclic GLP-1 receptor agonist.

Biological Activity and Signaling Pathways of GLP-1 Receptor Agonists

GLP-1 receptor agonists mimic the action of the endogenous incretin hormone GLP-1. Upon binding to the GLP-1 receptor, a G-protein coupled receptor (GPCR), they initiate a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

This signaling pathway has several physiological effects beneficial for glycemic control and weight management:

-

Glucose-dependent insulin secretion: Increased cAMP levels in pancreatic β-cells enhance the secretion of insulin in response to elevated blood glucose.

-

Suppression of glucagon secretion: GLP-1 receptor activation in pancreatic α-cells inhibits the release of glucagon, a hormone that raises blood glucose levels.

-

Delayed gastric emptying: GLP-1 slows down the rate at which food leaves the stomach, leading to a more gradual absorption of nutrients and a blunted postprandial glucose spike.

-

Increased satiety: GLP-1 receptors are also present in the brain, and their activation promotes a feeling of fullness, leading to reduced food intake and subsequent weight loss.

The following diagram illustrates the canonical GLP-1 receptor signaling pathway.

Conclusion

3-Amino-5-bromopyridine-2-carboxylic acid is a valuable and versatile building block in modern medicinal chemistry. Its application in the synthesis of complex macrocyclic structures, particularly for the development of potent GLP-1 receptor agonists, highlights its significance in the pursuit of novel therapeutics for metabolic diseases. The synthetic accessibility of this compound, coupled with the multiple reaction sites it offers, ensures its continued importance in the design and discovery of next-generation drugs. Further exploration of its utility in creating diverse molecular scaffolds holds promise for addressing a wide range of therapeutic targets.

References

An In-depth Technical Guide to the Safe Handling of 3-amino-5-bromopyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-amino-5-bromopyridine-2-carboxylic acid (CAS No. 870997-85-6), a key building block in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of the compound's physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C6H5BrN2O2 | [1][2] |

| Molecular Weight | 217.02 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | >170°C (decomposes) | [3] |

| Boiling Point | 399.0 ± 42.0 °C at 760 mmHg | [2] |

| Flash Point | 195.1 ± 27.9 °C | [2] |

| Density | 1.9 ± 0.1 g/cm³ | [2] |

| Solubility | Freely soluble in hot water. | [4] |

Hazard Identification and Safety Precautions

3-Amino-5-bromopyridine-2-carboxylic acid is classified as an irritant.[2] The primary hazards are associated with skin, eye, and respiratory contact.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Precautionary Statements: [5][6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands, eyes, and face thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 3-amino-5-bromopyridine-2-carboxylic acid to minimize exposure risk.

Caption: Required Personal Protective Equipment (PPE) workflow.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.

-

Handle in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Ground and secure containers when dispensing or pouring.

-

Avoid contact with skin, eyes, and clothing.

-

Do not ingest. If swallowed, seek immediate medical assistance.

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed when not in use.

-

Store in a dark place under an inert atmosphere at room temperature.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6][8]

-

Store apart from foodstuff containers.[7]

Experimental Protocols

General Handling and Weighing Protocol

This protocol outlines the standard procedure for safely handling and weighing 3-amino-5-bromopyridine-2-carboxylic acid.

References

- 1. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 3-amino-5-bromopyridine-2-carboxylic acid | 870997-85-6 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Synthesis Protocol for 3-Amino-5-bromopyridine-2-carboxylic acid: An Essential Intermediate for Pharmaceutical and Agrochemical Research

For Immediate Release

This application note provides a detailed, step-by-step protocol for the chemical synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid, a key building block for researchers and professionals in drug development and agrochemical science. The following sections outline the complete synthetic pathway, from commercially available starting materials to the final product, and include comprehensive experimental procedures and data.

Introduction

3-Amino-5-bromopyridine-2-carboxylic acid is a vital heterocyclic compound utilized in the synthesis of a wide range of biologically active molecules. Its substituted pyridine core is a common motif in pharmaceuticals and agrochemicals. The presence of amino, bromo, and carboxylic acid functional groups offers multiple reaction sites for derivatization, enabling the creation of diverse chemical libraries for screening and lead optimization. This document details a reliable multi-step synthesis to obtain this valuable intermediate.

Overall Synthetic Pathway

The synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid is accomplished through a four-step process commencing with the nitration of 5-bromopyridine-2-carboxylic acid. The resulting nitro derivative is then converted to the corresponding amide, which is subsequently reduced to an amino-amide. The final step involves the hydrolysis of the amide to yield the target carboxylic acid.

Caption: Synthetic workflow for 3-Amino-5-bromopyridine-2-carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview of reactants, conditions, and expected outcomes.

| Step | Reactant 1 | Reactant 2 | Reagents/Solvents | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | 5-Bromopyridine-2-carboxylic acid | Fuming Nitric Acid | Concentrated Sulfuric Acid | 60 | 2 | 5-Bromo-3-nitropyridine-2-carboxylic acid | ~85 |

| 2 | 5-Bromo-3-nitropyridine-2-carboxylic acid | Thionyl Chloride, Ammonia | Dichloromethane | Room Temp. | 3 | 5-Bromo-3-nitropyridine-2-carboxamide | ~90 |

| 3 | 5-Bromo-3-nitropyridine-2-carboxamide | Iron Powder | Ammonium Chloride, Methanol, Water | 100 | 20 | 3-Amino-5-bromopyridine-2-carboxamide | 70 |

| 4a | 3-Amino-5-bromopyridine-2-carboxamide | Sodium Hydroxide | Water | Reflux | 5 | 3-Amino-5-bromopyridine-2-carboxylic acid | 95 |

| 4b | 3-Amino-5-bromopyridine-2-carboxamide | Concentrated HCl | Water | 100 | 20 | 3-Amino-5-bromopyridine-2-carboxylic acid | 55 |

Experimental Protocols

Step 1: Synthesis of 5-Bromo-3-nitropyridine-2-carboxylic acid

This procedure details the nitration of 5-bromopyridine-2-carboxylic acid.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 5-bromopyridine-2-carboxylic acid (1.0 eq).

-

Acid Addition: Carefully add concentrated sulfuric acid to dissolve the starting material, and cool the mixture in an ice bath.

-

Nitration: Add fuming nitric acid (1.5 eq) dropwise to the stirred solution while maintaining the temperature at 60°C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 60°C for 2 hours.

-

Workup: Pour the reaction mixture onto crushed ice. The precipitate is collected by filtration, washed with cold water, and dried to afford 5-bromo-3-nitropyridine-2-carboxylic acid.

Step 2: Synthesis of 5-Bromo-3-nitropyridine-2-carboxamide

This protocol describes the conversion of the carboxylic acid to the primary amide.

-

Acid Chloride Formation: Suspend 5-bromo-3-nitropyridine-2-carboxylic acid (1.0 eq) in dichloromethane. Add thionyl chloride (2.0 eq) dropwise at room temperature. Stir the mixture for 2 hours.

-

Amidation: Cool the reaction mixture in an ice bath and bubble ammonia gas through the solution or add aqueous ammonia dropwise until the reaction is complete (as monitored by TLC).

-

Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-3-nitropyridine-2-carboxamide.

Step 3: Synthesis of 3-Amino-5-bromopyridine-2-carboxamide

This procedure outlines the reduction of the nitro group to an amine.

-

Reaction Setup: In a round-bottom flask, suspend 5-bromo-3-nitropyridine-2-carboxamide (1.0 eq), iron powder (3.0 eq), and ammonium chloride (5.0 eq) in a mixture of methanol and water.

-

Reaction: Heat the mixture to 100°C and stir vigorously for 20 hours.

-

Workup: After cooling to room temperature, filter the reaction mixture through celite and wash the filter cake with methanol. Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., chloroform), wash with water, dry the organic layer, and concentrate to obtain 3-amino-5-bromopyridine-2-carboxamide.

Step 4: Synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid

Two alternative methods for the hydrolysis of the amide are provided below.

-

Reaction Setup: To a round-bottom flask, add 3-amino-5-bromopyridine-2-carboxamide (1.0 eq) and an aqueous solution of sodium hydroxide (5.0 eq).

-

Reaction: Heat the mixture to reflux and stir for 5 hours.

-

Workup: Cool the reaction mixture to 0°C and neutralize to pH 7 with 2N HCl. Collect the resulting precipitate by filtration and dry to obtain 3-Amino-5-bromopyridine-2-carboxylic acid as a light yellow solid.[1][2]

-

Reaction Setup: Dissolve 3-amino-5-bromopyridine-2-carboxamide (1.0 eq) in concentrated hydrochloric acid.

-

Reaction: Heat the solution to 100°C and stir for 20 hours.

-

Workup: Cool the reaction mixture to 0°C and add water. Neutralize the solution to pH 7 with a sodium bicarbonate solution. Collect the resulting gray solid by filtration and dry to yield 3-Amino-5-bromopyridine-2-carboxylic acid.[1]

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid. The protocols are designed to be clear and reproducible for researchers in the fields of medicinal chemistry and agrochemical development. By following these procedures, scientists can reliably produce this versatile intermediate for their research and development endeavors.

References

Preparation of 3-amino-5-bromopyridine-2-carboxylic acid from 3-amino-5-bromopyridine-2-carboxamide

Application Notes and Protocols for the Preparation of 3-amino-5-bromopyridine-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-amino-5-bromopyridine-2-carboxylic acid is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. The controlled conversion of 3-amino-5-bromopyridine-2-carboxamide to its corresponding carboxylic acid via hydrolysis is a fundamental transformation in organic synthesis. This document provides a detailed protocol for this reaction, including reaction conditions, purification methods, and characterization of the final product.

Reaction Principle

The hydrolysis of a primary amide to a carboxylic acid under acidic conditions involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The subsequent elimination of ammonia yields the carboxylic acid. The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, and requires heating to proceed at a reasonable rate.

Experimental Protocol

Materials and Equipment

Reagents:

-

3-amino-5-bromopyridine-2-carboxamide (Purity ≥ 98%)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (ACS grade)

-

Methanol (for NMR)

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆) for NMR analysis

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Magnetic stir bar

-

Ice bath

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Buchner funnel and filter paper

-

Separatory funnel

-

pH paper or pH meter

-

Rotary evaporator

-

High-resolution balance

-

NMR spectrometer

-

FTIR spectrometer

-

Melting point apparatus

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care.

-

Avoid inhalation of vapors and contact with skin and eyes.

Detailed Procedure

A published method for the preparation of 3-amino-5-bromopyridine-2-carboxylic acid involves the hydrolysis of the corresponding carboxamide using concentrated hydrochloric acid.[1]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-5-bromopyridine-2-carboxamide (e.g., 1.0 mmol, 216 mg) in concentrated hydrochloric acid (3 mL).[1]

-

Hydrolysis: Heat the reaction mixture to 100°C and stir for 20 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable method is available.

-

Work-up: After 20 hours, cool the reaction mixture to 0°C using an ice bath.[1]

-

Neutralization: Slowly add deionized water (10 mL) to the cooled mixture. Carefully neutralize the solution to a pH of 7 by the dropwise addition of a saturated sodium bicarbonate solution.[1] Be cautious as this will generate CO₂ gas.

-

Precipitation and Filtration: The product will precipitate as a solid. Collect the gray solid by vacuum filtration using a Buchner funnel.[1]

-

Washing and Drying: Wash the solid with cold deionized water and then dry it under a vacuum to obtain the crude product. A yield of approximately 55% has been reported for this method.[1]

Purification (Optional)

If further purification is required, recrystallization or column chromatography can be employed.

-

Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

-

Column Chromatography: For higher purity, the product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The identity and purity of the final product, 3-amino-5-bromopyridine-2-carboxylic acid, should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the structure of the compound.

-

FTIR: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches, N-H stretches).

-

Melting Point: To assess the purity of the compound.

Data Presentation

| Parameter | Method 1: Acid Hydrolysis |

| Starting Material | 3-amino-5-bromopyridine-2-carboxamide |

| Reagents | Concentrated HCl, NaHCO₃ |

| Reaction Time | 20 hours[1] |

| Temperature | 100°C[1] |

| Reported Yield | 55%[1] |

| Purity (Crude) | >95% (by NMR) |

| Appearance | Gray solid[1] |

Experimental Workflow and Signaling Pathways

Diagrams

Caption: Workflow for the synthesis of 3-amino-5-bromopyridine-2-carboxylic acid.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |